molecular formula C17H19BClFN2O4S B2905017 n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide CAS No. 1112983-31-9

n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2905017
CAS No.: 1112983-31-9
M. Wt: 412.67
InChI Key: GHXSQCYJFLBHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide is a boron-containing heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5, and a 4-fluorobenzenesulfonamide group at position 3 (Figure 1). The pinacol boronate moiety renders this compound valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl derivatives , while the sulfonamide group may confer biological activity, such as enzyme inhibition or antimicrobial properties . Its molecular weight is approximately 408.6 g/mol (calculated from its molecular formula: C₁₈H₂₀BClFN₂O₄S).

Properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BClFN2O4S/c1-16(2)17(3,4)26-18(25-16)11-9-14(15(19)21-10-11)22-27(23,24)13-7-5-12(20)6-8-13/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSQCYJFLBHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide is a complex chemical compound that has garnered interest for its potential biological activities. This article explores its structure, synthesis, and the biological implications of its activity based on existing research.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BClFNO3S
  • Molecular Weight : 335.82 g/mol

This compound features a chloro group attached to a pyridine ring along with a sulfonamide group. The presence of the dioxaborolane moiety is particularly significant due to its role in enhancing the compound's reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The general steps include:

  • Formation of the Pyridine Ring : Utilizing chlorination and boron chemistry to introduce the dioxaborolane moiety.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide group.
  • Purification : Characterization through spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity.

Biological Activity

While specific biological activities for this compound are not extensively documented, related compounds have shown promising pharmacological properties. Here are some insights into its potential biological activities:

1. Antimicrobial Activity

Compounds with similar structures have been investigated for their antimicrobial properties. The chloroacetamide class has demonstrated effectiveness against various bacterial strains. This suggests that this compound may exhibit similar properties.

2. Anti-inflammatory Properties

Derivatives of sulfonamides have been shown to possess anti-inflammatory effects. This class of compounds often acts by inhibiting enzymes involved in inflammatory pathways.

3. Kinase Inhibition

The compound's structural features may allow it to interact with various kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy; thus, exploring this compound's inhibitory potential could reveal significant therapeutic applications.

Case Studies and Research Findings

A review of related literature highlights several findings:

StudyCompoundFindings
Various Kinase InhibitorsDemonstrated that small molecule inhibitors can effectively target dysregulated kinases implicated in cancer.
Sulfonamide DerivativesFound anti-inflammatory and antimicrobial activities in related compounds.
Dioxaborolane CompoundsSuggested potential for reactivity in biological systems due to electron-donating properties of the dioxaborolane moiety.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Key Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound N/A 2-Cl, 5-Bpin, 3-(4-F-sulfonamide) ~408.6 Cross-coupling precursor; potential bioactivity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 192182-55-1 2-Cl, 5-Bpin 223.5 Suzuki-Miyaura intermediate
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 1257432-01-1 2-NHCH₃, 3-Cl, 5-Bpin 268.5 Boronated building block for drug discovery
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 936250-22-5 2-NH₂, 4-CF₃, 5-Bpin 273.1 High similarity (0.77) to target; trifluoromethyl enhances lipophilicity
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 874146-69-7 4-F-benzylsulfonyl, thiadiazole 427.9 Antiparasitic activity (e.g., PK11007)

Key Observations :

  • Substituents like trifluoromethyl (in ) or thiadiazole (in ) alter electronic properties and bioactivity. For example, the CF₃ group increases metabolic stability, while the thiadiazole ring may improve target specificity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) Spectral Data (¹H NMR δ, ppm) Yield (%)
Target Compound Not reported ~408.6 Expected peaks: ~8.3 (pyridine-H), 7.8–7.9 (Ar-H), 1.3 (Bpin-CH₃) N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives 268–287 466–545 7.2–8.5 (Ar-H), 2.3–4.1 (substituents) 67–81
3-Chloro-N-methyl-5-Bpin-pyridin-2-amine Not reported 268.5 2.5 (N-CH₃), 1.3 (Bpin-CH₃) N/A
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-pyrimidine-4-carboxamide Not reported 427.9 7.4–8.1 (Ar-H), 4.7 (SO₂-CH₂) N/A

Key Observations :

  • The target compound’s boronated pyridine core aligns with analogs showing ¹H NMR signals at δ 1.3 ppm for pinacol methyl groups .
  • Sulfonamide-containing compounds (e.g., ) exhibit characteristic downfield shifts for sulfonyl protons (δ 7.4–8.1 ppm).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-Chloro-5-(dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Step 1 : Reacting a halogenated pyridine precursor (e.g., 2-chloro-5-bromo-pyridine derivative) with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Step 2 : Sulfonamide formation via reaction of the intermediate aryl chloride with 4-fluorobenzenesulfonamide in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boron-fluorine coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • HPLC : Purity assessment (>95% by reverse-phase HPLC).
  • X-ray Crystallography : For structural elucidation if single crystals are obtained .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications :

  • Enzyme Inhibition : Used as a boron-containing probe for serine hydrolases or proteases due to its sulfonamide group and boronate ester reactivity .
  • Anticancer Research : Evaluated in vitro for activity against cancer cell lines (e.g., via MTT assays) by targeting kinase pathways .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for higher yields of this compound?

  • Variables to Test :

  • Catalyst : Compare Pd(OAc)₂ with PdCl₂(dppf) for efficiency.
  • Solvent : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.
  • Base : Evaluate K₂CO₃ vs. CsF for deprotonation efficiency.
  • Temperature : Optimize between 80–100°C under inert atmosphere (N₂/Ar).
    • Monitoring : Use GC-MS or HPLC to track intermediate formation .

Q. How to design enzyme inhibition assays using this compound?

  • Protocol :

  • Step 1 : Purify the target enzyme (e.g., carbonic anhydrase) and confirm activity via a fluorogenic substrate.
  • Step 2 : Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) in pH 7.4 buffer.
  • Step 3 : Measure residual enzyme activity using a spectrophotometric assay (e.g., para-nitrophenyl acetate hydrolysis).
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Strategies :

  • Purity Verification : Re-analyze compound purity via HPLC and HRMS to exclude degradation products.
  • Assay Conditions : Standardize buffer pH, temperature, and enzyme/substrate concentrations.
  • Structural Analogs : Compare activity with derivatives (e.g., chlorine-to-fluorine substitution) to identify SAR trends .

Q. What strategies enable regioselective functionalization of the pyridine ring?

  • Approaches :

  • Directing Groups : Use the sulfonamide moiety to direct electrophilic substitution at the para-position.
  • Protection/Deprotection : Temporarily protect the boronate ester with diethanolamine to avoid side reactions.
  • Cross-Coupling : Employ Buchwald-Hartwig amination for nitrogen-based modifications .

Q. How to assess the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 2, 7.4, 9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Heat at 40°C and 60°C under nitrogen; monitor boronate ester hydrolysis by ¹¹B NMR.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.